gamma-Butyrobetaine-d9 Hydrochloride
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Overview
Description
Gamma-Butyrobetaine-d9 Hydrochloride is a deuterated form of gamma-butyrobetaine hydrochloride, a biochemical compound used primarily in proteomics research. It is a stable isotope-labeled compound with the molecular formula C7H7D9ClNO2 and a molecular weight of 190.72 . This compound is often utilized in studies involving enzyme regulation and substrate interactions.
Scientific Research Applications
Gamma-Butyrobetaine-d9 Hydrochloride has several scientific research applications:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry and nuclear magnetic resonance (NMR) studies to investigate enzyme-substrate interactions and metabolic pathways.
Biology: Employed in studies related to fatty acid metabolism and the biosynthesis of L-carnitine.
Medicine: Investigated for its potential role in metabolic disorders and cardiovascular diseases.
Industry: Utilized in the production of deuterated compounds for research and development purposes
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of gamma-Butyrobetaine-d9 Hydrochloride is the enzyme Gamma-butyrobetaine dioxygenase . This enzyme, also known as BBOX, GBBH, or γ-butyrobetaine hydroxylase, is encoded by the BBOX1 gene in humans . It plays a crucial role in the biosynthesis of L-carnitine .
Mode of Action
This compound interacts with its target, Gamma-butyrobetaine dioxygenase, by serving as a substrate for the enzyme . The enzyme catalyzes the formation of L-carnitine from gamma-butyrobetaine, which is the last step in the L-carnitine biosynthesis pathway .
Biochemical Pathways
This compound is involved in the L-carnitine biosynthesis pathway . This pathway involves the conversion of L-carnitine into gamma-butyrobetaine by the widely distributed cai operon in Enterobacteriaceae . This is followed by the degradation of gamma-butyrobetaine into trimethylamine by the relatively rare gamma-butyrobetaine utilization (gbu) gene cluster .
Pharmacokinetics
As a biochemical for proteomics research , it’s likely that its absorption, distribution, metabolism, and excretion would be influenced by factors such as its chemical structure, formulation, route of administration, and the physiological characteristics of the individual.
Result of Action
The action of this compound results in the production of L-carnitine . L-carnitine is essential for the transport of activated fatty acids across the mitochondrial membrane during mitochondrial beta oxidation . This process is crucial for energy production in cells.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the anaerobic environment in the gut can affect the metabolism of gamma-butyrobetaine into trimethylamine . Additionally, the presence of other microbes and their metabolic activities can also influence the action of this compound .
Biochemical Analysis
Biochemical Properties
Gamma-Butyrobetaine-d9 Hydrochloride interacts with various enzymes and proteins in biochemical reactions. This enzyme, encoded by the BBOX1 gene, catalyzes the formation of L-carnitine from gamma-butyrobetaine, which is the last step in the L-carnitine biosynthesis pathway .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in the biosynthesis of L-carnitine . L-carnitine is essential for the transport of activated fatty acids across the mitochondrial membrane during mitochondrial beta oxidation . Therefore, this compound indirectly influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion to L-carnitine by the enzyme Gamma-butyrobetaine dioxygenase . This enzyme belongs to the 2-oxoglutarate (2OG)-dependent dioxygenase superfamily . The conversion process involves binding interactions with the enzyme, leading to enzyme activation and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is used in proteomics research , suggesting that it may have stability and long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
It is known that the compound is used in proteomics research , suggesting that it may have been studied in animal models.
Metabolic Pathways
This compound is involved in the L-carnitine biosynthesis pathway . In this pathway, it is converted to L-carnitine by the enzyme Gamma-butyrobetaine dioxygenase . This enzyme interacts with iron ions and acts as an oxidoreductase .
Transport and Distribution
Given its role in the L-carnitine biosynthesis pathway , it is likely that it interacts with transporters or binding proteins and has effects on its localization or accumulation.
Subcellular Localization
Given its role in the L-carnitine biosynthesis pathway , it is likely that it is directed to specific compartments or organelles where this pathway occurs.
Preparation Methods
Synthetic Routes and Reaction Conditions
Gamma-Butyrobetaine-d9 Hydrochloride can be synthesized through a multi-step process involving the deuteration of gamma-butyrobetaine. The synthesis typically involves the following steps:
Deuteration of Precursors: The initial step involves the deuteration of the precursor compounds. This can be achieved using deuterium gas (D2) or deuterated solvents under specific reaction conditions.
Formation of Gamma-Butyrobetaine: The deuterated precursors are then reacted to form gamma-butyrobetaine. This step may involve the use of catalysts and specific temperature and pressure conditions to ensure complete deuteration.
Hydrochloride Formation: The final step involves the conversion of gamma-butyrobetaine to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterium gas and solvents, along with optimized reaction conditions to ensure high yield and purity. The production process is carefully monitored to maintain the integrity of the deuterated compound.
Chemical Reactions Analysis
Types of Reactions
Gamma-Butyrobetaine-d9 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form L-carnitine, a crucial molecule in fatty acid metabolism.
Reduction: Under specific conditions, this compound can undergo reduction reactions.
Substitution: The compound can participate in substitution reactions, where the deuterium atoms may be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4). The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
L-Carnitine: The primary product formed from the oxidation of this compound.
Deuterated Derivatives: Various deuterated derivatives can be formed through substitution reactions.
Comparison with Similar Compounds
Gamma-Butyrobetaine-d9 Hydrochloride is unique due to its deuterated nature, which makes it particularly useful in isotope-labeled studies. Similar compounds include:
Gamma-Butyrobetaine Hydrochloride: The non-deuterated form, which is also involved in L-carnitine biosynthesis.
L-Carnitine: The end product of gamma-butyrobetaine oxidation, essential for fatty acid metabolism.
Gamma-Butyrobetaine Ethyl Ester: A derivative used in various biochemical studies.
This compound stands out due to its stable isotope labeling, which provides enhanced accuracy and reliability in analytical studies.
Properties
IUPAC Name |
4-[tris(trideuteriomethyl)azaniumyl]butanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-8(2,3)6-4-5-7(9)10;/h4-6H2,1-3H3;1H/i1D3,2D3,3D3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRKTORAJTTYIW-KYRNGWDOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCC(=O)[O-].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCCC(=O)[O-])(C([2H])([2H])[2H])C([2H])([2H])[2H].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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